molecular formula C19H18NO4- B12542934 (2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate CAS No. 651737-09-6

(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate

Cat. No.: B12542934
CAS No.: 651737-09-6
M. Wt: 324.3 g/mol
InChI Key: AWTYLTIZGJJONL-DJNXLDHESA-M
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Description

(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring and a phenyl group attached to the fourth carbon of the pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate typically involves the protection of the amino group of pyrrolidine with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The phenyl group can be introduced through a nucleophilic substitution reaction using a phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the benzyloxycarbonyl group into the pyrrolidine ring in a more sustainable and scalable manner .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the phenyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include deprotected amines, substituted pyrrolidines, and oxidized carbonyl compounds.

Scientific Research Applications

(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional groups. The phenyl group may contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate is unique due to the combination of the pyrrolidine ring, the benzyloxycarbonyl protecting group, and the phenyl substituent. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

651737-09-6

Molecular Formula

C19H18NO4-

Molecular Weight

324.3 g/mol

IUPAC Name

(2S)-4-phenyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate

InChI

InChI=1S/C19H19NO4/c21-18(22)17-11-16(15-9-5-2-6-10-15)12-20(17)19(23)24-13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,21,22)/p-1/t16?,17-/m0/s1

InChI Key

AWTYLTIZGJJONL-DJNXLDHESA-M

Isomeric SMILES

C1[C@H](N(CC1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)[O-]

Canonical SMILES

C1C(CN(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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